molecular formula C8H8BrNO2 B6253008 3-bromo-5-(1,3-dioxolan-2-yl)pyridine CAS No. 959623-14-4

3-bromo-5-(1,3-dioxolan-2-yl)pyridine

Cat. No.: B6253008
CAS No.: 959623-14-4
M. Wt: 230.1
InChI Key:
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Description

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. This compound features a pyridine ring substituted with a bromo group at the 3-position and a 1,3-dioxolan-2-yl group at the 5-position. It is known for its utility in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 5-(1,3-dioxolan-2-yl)pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and reagents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of bioactive molecules.

  • Medicine: In the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: In the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-5-(1,3-dioxolan-2-yl)pyridine exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is unique due to its specific structural features. Similar compounds include:

  • This compound: Similar in structure but with different substituents.

  • This compound derivatives: Variants with additional functional groups or modifications.

These compounds share similarities in their core structure but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

959623-14-4

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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